molecular formula C16H19ClN2 B1677686 PhiKan 083 hydrochloride

PhiKan 083 hydrochloride

Cat. No.: B1677686
M. Wt: 274.79 g/mol
InChI Key: IXWVUPURFWFRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

PhiKan 083 hydrochloride is a carbazole derivative that primarily targets the Y220C mutation of the p53 protein . The p53 protein, often referred to as the “guardian of the genome,” plays a crucial role in preventing cancer formation by triggering apoptosis in cells with DNA damage .

Mode of Action

The Y220C mutation creates a surface cavity on the p53 protein, destabilizing it . This compound binds to this surface cavity, stabilizing the Y220C mutant of p53 . This stabilization slows down the thermal denaturation rate of the p53 protein .

Biochemical Pathways

The stabilization of the p53 protein by this compound affects the p53 pathway, which is involved in cell cycle regulation and apoptosis . By stabilizing the p53 protein, this compound enhances the protein’s ability to trigger apoptosis in cells with DNA damage, thereby preventing the formation of cancerous cells .

Result of Action

In vitro studies have shown that this compound reduces cell viability in engineered variants of Ln229 cells . When combined with NSC 123127, it enhances the pro-apoptotic activity in all variants of Ln229 cells, including those with wild-type p53 and those with Y220C, G245S, and R282W mutations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Hygroscopic DMSO, for example, has a significant impact on the solubility of the product . .

Biochemical Analysis

Biochemical Properties

PhiKan 083 hydrochloride interacts specifically with the Y220C mutant of the p53 protein. The compound binds to a surface cavity on the mutant p53, stabilizing it and preventing its denaturation. The dissociation constant (Kd) for this interaction is 167 μM, indicating a relatively strong binding affinity . By stabilizing the mutant p53, this compound helps restore its tumor suppressor functions, which include DNA repair, cell cycle regulation, and apoptosis induction.

Cellular Effects

This compound has been shown to influence various cellular processes. In Ln229 cells, which express the Y220C mutant of p53, the compound reduces cell viability by approximately 70% at a concentration of 125 μM over 48 hours . Additionally, this compound enhances the pro-apoptotic activity of other compounds, such as NSC 123127, in cells expressing different p53 variants. This indicates that this compound can modulate cell signaling pathways and promote apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the surface cavity of the Y220C mutant p53 protein. This binding stabilizes the mutant protein, preventing its thermal denaturation and allowing it to retain its functional conformation . As a result, the stabilized p53 can perform its normal functions, such as activating DNA repair genes, inducing cell cycle arrest, and promoting apoptosis in response to cellular stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a shelf life of several months when stored at appropriate temperatures Over extended periods, this compound continues to stabilize the Y220C mutant p53 and maintain its pro-apoptotic effects in cancer cells

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively stabilizes the Y220C mutant p53 and promotes apoptosis in cancer cells. At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes . Determining the optimal dosage for therapeutic use is crucial to maximize the compound’s efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the Y220C mutant p53. The compound’s stabilization of p53 influences various downstream metabolic processes, including DNA repair, cell cycle regulation, and apoptosis . Additionally, this compound may interact with other enzymes and cofactors involved in these pathways, further modulating cellular metabolism and promoting cancer cell death.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to the nucleus, where it can bind to the Y220C mutant p53 and exert its stabilizing effects . The distribution of this compound within different tissues and its accumulation in target cells are critical factors in determining its therapeutic potential.

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with the Y220C mutant p53 protein. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . By stabilizing the mutant p53 in the nucleus, this compound helps restore its tumor suppressor functions and promote apoptosis in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PhiKan 083 hydrochloride involves several steps, starting with the preparation of the carbazole core. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: PhiKan 083 hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce oxidized carbazole derivatives .

Scientific Research Applications

PhiKan 083 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

PhiKan 083 hydrochloride is unique in its ability to specifically target and stabilize the Y220C-mutated form of p53. Similar compounds include:

This compound stands out due to its specific binding affinity and stabilizing effect on the Y220C mutant, making it a valuable tool in cancer research and drug development .

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWVUPURFWFRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.